molecular formula C15H15N3OS B3011109 5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2415586-27-3

5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B3011109
CAS No.: 2415586-27-3
M. Wt: 285.37
InChI Key: FVBPSKILWMEWIN-UHFFFAOYSA-N
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Description

5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex heterocyclic compound that features both pyridazine and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step reactions. One common approach is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both reagent and catalyst . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its dual heterocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(13-8-10-2-1-3-12(10)16-17-13)18-6-4-14-11(9-18)5-7-20-14/h5,7-8H,1-4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBPSKILWMEWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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